![molecular formula C22H18N4O3S2 B2429657 N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391869-49-1](/img/structure/B2429657.png)
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an aniline group (4-methoxyanilino), a carboxamide group (naphthalene-2-carboxamide), and a thiadiazole group (1,3,4-thiadiazol-2-yl). These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound’s structure can be confirmed using techniques such as 1H, 13C, 2D NMR and LC-MS spectra .Scientific Research Applications
- The 2-aminothiazole scaffold, to which this compound belongs, has been recognized for its potential as an anticancer agent. Studies have shown that derivatives of 2-aminothiazoles exhibit cytotoxic effects against cancer cells . Researchers have synthesized novel 2-aminothiazole derivatives and explored their impact on cancer cell growth, apoptosis, and tumor inhibition. Investigating the specific mechanisms underlying their anticancer activity is an ongoing area of interest.
- The compound’s 2-aminothiazole core has been associated with antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Investigations include assessing minimum inhibitory concentrations (MIC) against specific strains and understanding the molecular interactions that lead to microbial growth inhibition . Such studies contribute to the development of novel antimicrobial agents.
Anticancer Activity
Antimicrobial Effects
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce a certain effect. For compounds with similar structures, their biological activities are often based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-29-18-10-8-17(9-11-18)23-19(27)13-30-22-26-25-21(31-22)24-20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXVZRETOIJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
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